2,6-Dichloro-3-(difluoromethoxy)benzaldehyde
Description
2,6-Dichloro-3-(difluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring chlorine atoms at positions 2 and 6, and a difluoromethoxy (-OCHF₂) group at position 2. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The difluoromethoxy group contributes to its electronic profile, enhancing metabolic stability compared to non-fluorinated ethers, while the chlorine atoms influence steric and electronic properties.
Properties
IUPAC Name |
2,6-dichloro-3-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-2-6(14-8(11)12)7(10)4(5)3-13/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWADBFKWDLOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Preparation of 3,4-Di(difluoromethoxy)benzaldehyde (Related Intermediate)
- Reagents: 4 (10 g, 0.05 mol), potassium carbonate (13.2 g, 0.09 mol), DMF (150 ml), compound 3 (10.5 g, 0.07 mol).
- Procedure: The mixture is stirred at 90–100 °C for 3 hours, cooled, filtered, and purified by column chromatography.
- Yield: 11 g of yellow liquid.
- Characterization: Mass (m/z) = 238 [M]+; IR bands at 2846, 2741, 1697 cm⁻¹; ¹H NMR shows aromatic and aldehyde protons confirming structure.
Hydrolysis to Acid and Further Conversion
- The aldehyde is converted to the corresponding acid using potassium hydroxide and hydrogen peroxide at 0–30 °C.
- Acidification yields a white crystalline solid with melting point 103–106 °C.
- Mass (m/z) = 253 [M-H]⁻; IR and NMR data confirm the acid functionality.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Product/Outcome | Yield/Purity |
|---|---|---|---|
| Chlorination of 2,6-DCT | Cl₂, PCl₅ catalyst, light, 50–250 °C | 2,6-Dichlorobenzyl dichloride | High yield |
| Hydrolysis of benzyl dichloride | ZnCl₂, formic/acetic acid, reflux | 2,6-Dichlorobenzaldehyde | 99.8–99.95% purity |
| Difluoromethylation of hydroxyl benzaldehyde | Sodium chlorodifluoroacetate, alkali, DMF, 60–120 °C | 3-Hydroxyl-4-difluoromethoxybenzaldehyde | High yield |
| Conversion to this compound | Combination of above steps, selective substitution | Target compound | Not explicitly reported, inferred |
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: 2,6-Dichloro-3-(difluoromethoxy)benzoic acid.
Reduction: 2,6-Dichloro-3-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for the synthesis of more complex organic molecules. This compound is utilized in various synthetic pathways due to its unique functional groups that allow for further derivatization.
Biology
- Development of Bioactive Molecules : The compound is employed in the design of bioactive molecules that can interact with biological pathways. Its ability to enhance lipophilicity allows it to penetrate cell membranes effectively.
- Enzyme Interaction Studies : Research has shown that 2,6-Dichloro-3-(difluoromethoxy)benzaldehyde may alter enzyme activities, which could lead to therapeutic implications in drug development.
Medicine
- Pharmaceutical Applications : The compound is investigated for its potential as a precursor in synthesizing pharmaceutical agents with therapeutic effects. It may exhibit significant activity against specific biological targets, influencing enzyme inhibition and receptor interactions.
Industry
- Agrochemicals and Specialty Chemicals : This compound is utilized in producing agrochemicals and specialty chemicals due to its unique chemical properties.
Case Studies and Research Findings
- Bioactivity Studies : Preliminary studies indicate that this compound exhibits significant enzyme inhibition activity. This makes it a candidate for further investigation in medicinal chemistry aimed at developing new therapeutic agents.
- Synthetic Pathway Optimization : Research has focused on optimizing the synthetic routes for producing this compound efficiently while maintaining high yields and purity levels. Techniques such as continuous flow reactors have been explored for industrial applications.
- Interaction Studies : Various studies have investigated how the presence of electronegative chlorine and fluorine atoms influences the binding affinity and selectivity towards biological targets, which is crucial for understanding its mechanism of action.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Compounds for Comparison:
2,6-Dichloro-3-(trifluoromethyl)benzaldehyde (CAS 134741-65-4)
4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)
Table 1: Structural and Electronic Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| 2,6-Dichloro-3-(difluoromethoxy)benzaldehyde | C₈H₄Cl₂F₂O₂ | ~243* | Cl (2,6); -OCHF₂ (3) | Aldehyde, Difluoromethoxy ether |
| 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde | C₈H₃Cl₂F₃O | 243.006 | Cl (2,6); -CF₃ (3) | Aldehyde, Trifluoromethyl |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | C₉H₈F₂O₃ | 188.13 | -OCHF₂ (4); -OCH₃ (3) | Aldehyde, Methoxy, Difluoromethoxy |
| 2,6-Dichloro-3-fluorobenzoic Acid | C₇H₃Cl₂FO₂ | 223.00 | Cl (2,6); F (3); -COOH (1) | Carboxylic Acid, Fluorine |
Substituent Effects:
- Electron-Withdrawing Groups (EWGs):
- Hydroxy and carboxylic acid groups in analogs (e.g., 2,6-Dichloro-3-hydroxyisonicotinaldehyde) increase polarity and hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Physical-Chemical Properties
*Estimated based on structural similarity to trifluoromethyl analog.
Key Observations:
- Lipophilicity: The trifluoromethyl analog (LogP 3.1) is more lipophilic than the difluoromethoxy derivative (LogP ~2.5), impacting membrane permeability in biological systems .
- Solubility: The methoxy and difluoromethoxy groups in 4-(Difluoromethoxy)-3-methoxybenzaldehyde improve solubility in polar aprotic solvents like DMF .
Biological Activity
2,6-Dichloro-3-(difluoromethoxy)benzaldehyde is an aromatic aldehyde characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential biological activities and applications.
Molecular Formula : C₈H₄Cl₂F₂O
Molecular Weight : 227.02 g/mol
Structural Features : Presence of two chlorine atoms and a difluoromethoxy group enhances lipophilicity and reactivity.
The synthesis of this compound typically involves a nucleophilic substitution reaction starting from 2,6-dichlorobenzaldehyde. The difluoromethoxy group is introduced using difluoromethyl ether in the presence of bases such as sodium hydride or potassium carbonate, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as enzymes and receptors. The difluoromethoxy group increases the compound's ability to penetrate cell membranes, potentially enhancing its pharmacological effects. Research indicates that this compound may alter enzyme activities, which could lead to significant therapeutic implications.
Enzyme Inhibition
Recent studies have shown that compounds structurally related to this compound exhibit inhibition against key enzymes involved in neurodegenerative diseases. For instance, derivatives have been screened for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing potent activity comparable to established drugs like donepezil .
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound has been tested against human cancer cells, revealing dose-dependent cytotoxicity. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2,6-Dichlorobenzaldehyde | Lacks difluoromethoxy group | Different reactivity and lower lipophilicity |
| 3-(Difluoromethoxy)benzaldehyde | One chlorine atom | Exhibits different biological activity patterns |
| 4-Difluoromethoxy-3-chlorobenzaldehyde | One chlorine atom | Potential anti-inflammatory properties |
The unique combination of functional groups in this compound contributes to its distinctive biological profile compared to similar compounds.
Case Studies
- Neuroprotective Effects : A study examined the neuroprotective effects of a series of compounds related to this compound on AChE and BuChE inhibition. The most potent derivative demonstrated an IC50 value significantly lower than that of donepezil, indicating strong potential for treating Alzheimer's disease .
- Anticancer Activity : Research involving the cytotoxicity of this compound against various cancer cell lines revealed that it induces apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
Q & A
Q. What are the standard synthetic routes for 2,6-Dichloro-3-(difluoromethoxy)benzaldehyde?
The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes react with halogenated intermediates under reflux conditions in ethanol with catalytic acetic acid. A similar methodology involves reacting benzaldehyde derivatives with chlorodifluoromethane in the presence of NaOH and benzyltrimethylammonium chloride (BTMA) in a dioxane/water solvent system . Post-condensation steps may include oxidation to yield carboxylic acid derivatives, followed by chlorination to form acyl chlorides for further coupling reactions .
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of substituents (e.g., difluoromethoxy groups).
- X-ray Crystallography: To resolve stereochemical ambiguities, as demonstrated in studies of structurally related thiourea derivatives .
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): For purity assessment, especially when synthesizing derivatives for biological testing .
Q. What are the primary applications of this compound in drug discovery?
It serves as a key intermediate in synthesizing antimicrobial and anti-inflammatory agents. For instance, derivatives of this compound have been incorporated into quinazolinone scaffolds, showing activity against Gram-positive bacteria via inhibition of DNA gyrase . Additionally, it is used in synthesizing acyl chlorides for coupling with heterocyclic amines, a common strategy in kinase inhibitor development .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions with halogenated intermediates.
- Catalysis: Use phase-transfer catalysts like BTMA to improve interfacial reactivity in biphasic systems .
- Reaction Monitoring: Employ in-situ FTIR or HPLC to track intermediate formation and minimize side reactions. For example, reflux duration in ethanol (e.g., 10–12 hours) is critical to avoid over-oxidation .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Contradictions often arise from solvent effects or impurities. Mitigation steps:
- Comparative Analysis: Cross-reference with crystallographic data (e.g., C–F bond distances from X-ray structures) to validate NMR assignments .
- Isotopic Labeling: Use deuterated analogs to distinguish overlapping proton signals.
- Computational Validation: Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values using software like Gaussian .
Q. What computational tools are suitable for modeling the reactivity of this compound?
- Molecular Dynamics (MD): Simulate solvent interactions and transition states in condensation reactions.
- Docking Studies: Predict binding affinities for derivatives targeting enzymes like cytochrome P450 or bacterial gyrase .
- Toxicity Prediction: Use EPA DSSTox or PubChem data to assess environmental and biological risks .
Q. What mechanisms underlie the antimicrobial activity of its derivatives?
Derivatives such as 6,8-dibromoquinazolin-4(3H)-ones disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., dichloro and difluoromethoxy) enhance membrane permeability and target engagement . Further, fluorinated moieties improve metabolic stability by reducing CYP450-mediated oxidation .
Q. How should researchers handle safety concerns during synthesis?
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to the compound’s potential toxicity (classified as harmful if inhaled or absorbed) .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal.
- Emergency Protocols: Consult safety data sheets (SDS) for first-aid measures, including immediate rinsing of exposed skin/eyes and medical evaluation for inhalation exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
